molecular formula C10H13BrO2 B8575314 4-Bromo-1-ethoxymethoxy-2-methylbenzene

4-Bromo-1-ethoxymethoxy-2-methylbenzene

Cat. No. B8575314
M. Wt: 245.11 g/mol
InChI Key: BRYAEHWJNBRWOV-UHFFFAOYSA-N
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Patent
US07312249B2

Procedure details

In a manner similar to Example 1c, by reacting 16 g (65 mmol) of 4-bromo-1-ethoxymethoxy-2-methylbenzene with 30 ml (97 mmol) of allyltributyltin and 1.35 g (2 mmol) of dichlorobis (triphenylphosphino)palladium. A yellow oil is obtained (m=12:1 g, y=89%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH2:11][CH3:12])=[C:4]([CH3:13])[CH:3]=1.[CH2:14]([Sn](CCCC)(CCCC)CCCC)[CH:15]=[CH2:16]>Cl[Pd](Cl)(P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:16]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH2:11][CH3:12])=[C:4]([CH3:13])[CH:3]=1)[CH:15]=[CH2:14]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OCOCC)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
1.35 g
Type
catalyst
Smiles
Cl[Pd](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained (m=12:1 g, y=89%)

Outcomes

Product
Name
Type
Smiles
C(C=C)C1=CC(=C(C=C1)OCOCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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